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Compound of Interest

Compound Name: 2-Methylpyridine-4-carboxamide

Cat. No.: B099329 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyridine-4-
carboxamide

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Methylpyridine-4-carboxamide (IUPAC Name: 2-methylpyridine-4-carboxamide), a

heterocyclic compound of significant interest in medicinal chemistry and materials science. As a

derivative of both isonicotinamide (a form of vitamin B3) and picoline, its structural confirmation

is paramount for researchers in drug development and chemical synthesis. This document

serves as an authoritative reference, detailing the theoretical and practical aspects of its

characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral

features, provide validated experimental protocols, and present the data in a clear, accessible

format for scientists and researchers.

Introduction and Molecular Structure
2-Methylpyridine-4-carboxamide is a bifunctional molecule featuring a pyridine ring

substituted with a methyl group at the 2-position and a carboxamide group at the 4-position.

This substitution pattern significantly influences the molecule's electronic distribution and,

consequently, its spectroscopic signature. Understanding these signatures is critical for

verifying its synthesis, assessing purity, and studying its interactions in various chemical and

biological systems.
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The structural analysis begins with a clear atom-numbering system, which is essential for the

unambiguous assignment of signals in NMR spectroscopy.
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Figure 1: Molecular structure and IUPAC numbering of 2-Methylpyridine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methylpyridine-4-carboxamide, both ¹H and ¹³C NMR provide
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definitive structural information.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons

on the pyridine ring, the methyl protons, and the two amide protons. The electron-withdrawing

nature of the nitrogen atom and the carboxamide group, combined with the electron-donating

methyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

H6 ~8.5 - 8.7 Doublet (d) 1H
J(H6-H5) ≈ 5-

6

Adjacent to

ring nitrogen,

highly

deshielded.

H5 ~7.6 - 7.8
Doublet of

Doublets (dd)
1H

J(H5-H6) ≈ 5-

6, J(H5-H3) ≈

1-2

Coupled to

both H6 and

H3 (meta-

coupling).

H3 ~7.5 - 7.7

Singlet (s) or

narrow

doublet

1H
J(H3-H5) ≈ 1-

2

Adjacent to

the methyl-

substituted

carbon; meta-

coupled to

H5.

-CH₃ (C7) ~2.5 - 2.6 Singlet (s) 3H N/A

Methyl group

attached to

the aromatic

ring.

-CONH₂ ~7.5 - 8.5
Broad Singlet

(br s)
2H N/A

Protons on

nitrogen;

signal is often

broad due to

quadrupolar

relaxation

and

exchange.

Expertise in Interpretation:
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The downfield shift of H6 is a classic feature of pyridines, caused by the inductive effect and

anisotropy of the nitrogen atom.

The amide protons often appear as two separate broad signals at low temperatures due to

restricted rotation around the C-N bond, but typically appear as one broad signal at room

temperature. Their chemical shift is highly dependent on solvent and concentration. A D₂O

exchange experiment would confirm this assignment, as the amide protons would be

replaced by deuterium, causing the signal to disappear.

Protocol for ¹H NMR Data Acquisition

Sample Preparation: Dissolve 5-10 mg of 2-Methylpyridine-4-carboxamide in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often

preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock

signal of the solvent.

Acquisition Parameters:

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

Spectral Width: ~16 ppm (centered around 6 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an

internal standard like TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are

expected: five for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl

carbon of the amide.

Predicted ¹³C NMR Data

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (C8) ~165 - 170
Carbonyl carbon of the amide

group.

C2 ~157 - 160

Substituted with a methyl

group and adjacent to

nitrogen; highly deshielded.

C6 ~148 - 151
Adjacent to nitrogen;

deshielded.

C4 ~142 - 145

Substituted with the electron-

withdrawing carboxamide

group.

C5 ~120 - 123 Aromatic CH carbon.

C3 ~118 - 121 Aromatic CH carbon.

-CH₃ (C7) ~22 - 25
Aliphatic methyl carbon

attached to an sp² carbon.

Protocol for ¹³C NMR Data Acquisition

Sample Preparation: Use the same sample as prepared for ¹H NMR, though a higher

concentration (20-50 mg) is beneficial for reducing acquisition time.

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Spectral Width: ~220-240 ppm.

Acquisition Time: ~1-1.5 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the

solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Key Vibrational Frequencies

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3100 N-H Stretch
Primary Amide (-

CONH₂)

Strong, often two

bands (asymmetric &

symmetric)

3100 - 3000 C-H Stretch Aromatic Medium

2980 - 2850 C-H Stretch Methyl (-CH₃) Medium-Weak

~1680 - 1650
C=O Stretch (Amide I

band)
Amide Strong

~1620 - 1580
N-H Bend (Amide II

band)
Amide Strong

1600 - 1450
C=C and C=N Ring

Stretches
Pyridine Ring

Medium-Strong,

multiple bands

~1400 C-N Stretch Amide Medium
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Expertise in Interpretation: The two most diagnostic peaks are the strong C=O stretch (Amide I)

around 1670 cm⁻¹ and the N-H stretches above 3100 cm⁻¹. The presence of two N-H bands

(symmetric and asymmetric) is a definitive indicator of a primary amide (-NH₂). The exact

positions of these bands can be influenced by hydrogen bonding, which is expected to be

significant in the solid state.

Protocol for FTIR Data Acquisition (ATR Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of the solid 2-Methylpyridine-4-carboxamide
powder onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI),

we can predict a characteristic fragmentation pathway.

Molecular Ion and Fragmentation Pattern

Molecular Formula: C₇H₈N₂O

Molecular Weight: 136.15 g/mol

Molecular Ion (M⁺•): An intense peak is expected at m/z = 136. The odd molecular weight is

consistent with the nitrogen rule (two nitrogen atoms).
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Predicted Major Fragments

m/z Fragment Lost
Proposed Fragment
Structure

120 •NH₂ [M - NH₂]⁺

108 C=O
[M - CO]⁺• (less common for

amides)

93 •CONH₂
[M - CONH₂]⁺ (2-

methylpyridine cation)

78 •CH₃
[M - CH₃]⁺ (less likely as

primary fragmentation)

66 C₂H₂
[m/z 92 - C₂H₂]⁺ (from pyridine

ring fragmentation)

Fragmentation Workflow:

The primary fragmentation is expected to be the alpha-cleavage of the carboxamide group,

leading to the highly stable 2-methylpyridine cation.

2-Methylpyridine-4-carboxamide
(M⁺•)

m/z = 136

[M-NH₂]⁺
m/z = 120

- •NH₂

[M-CONH₂]⁺
2-Methylpyridine Cation
m/z = 93 (Base Peak)

- •CONH₂

Pyridine Cation
m/z = 78

- •CH₃
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Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway for 2-Methylpyridine-4-carboxamide in EI-

MS.

Protocol for EI-MS Data Acquisition

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe (for solids) or after separation by Gas Chromatography

(GC-MS).

Ionization: Bombard the vaporized sample with a high-energy electron beam (standard

energy is 70 eV) in the ion source.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion
The structural elucidation of 2-Methylpyridine-4-carboxamide is reliably achieved through a

combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an

unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the

presence of key functional groups, particularly the primary amide. Mass spectrometry validates

the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss

of the carboxamide moiety. Together, these techniques provide a robust and self-validating

"fingerprint" for the molecule, ensuring its identity and purity for researchers and scientists in

the field of drug development and chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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